molecular formula C12H16O4 B13617250 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13617250
M. Wt: 224.25 g/mol
InChI Key: GSMARBAUYDPELN-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound that belongs to the class of chalcones. Chalcones are flavonoid-type phenolic phytochemicals, often referred to as ‘open-chain flavonoids’. This compound is characterized by the presence of three methoxy groups attached to the phenyl ring and a propen-1-ol side chain. It is known for its potential biological activities, including anti-inflammatory, antinociceptive, and hypoglycemic effects .

Preparation Methods

The synthesis of 1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where 2,4,5-trimethoxybenzaldehyde reacts with an appropriate ketone or aldehyde to form the desired chalcone . The reaction conditions often include the use of pyridine and piperidine as catalysts, and the process is conducted under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:

Comparison with Similar Compounds

1-(2,4,5-Trimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and its propen-1-ol side chain. Similar compounds include:

These structural differences can lead to variations in biological activity and chemical reactivity, making each compound unique in its applications and effects.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C12H16O4/c1-5-9(13)8-6-11(15-3)12(16-4)7-10(8)14-2/h5-7,9,13H,1H2,2-4H3

InChI Key

GSMARBAUYDPELN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)O)OC)OC

Origin of Product

United States

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